N-(m-Tolyl)benzothioamide
Description
N-(m-Tolyl)benzothioamide (chemical formula: C₁₄H₁₃NS) is a thiobenzamide derivative featuring a benzothioamide core substituted with a meta-methylphenyl (m-tolyl) group. Its synthesis involves the thiation of the corresponding amide using reagents like P₂S₅ or specialized thiating agents, achieving a yield of 76% in ethanol . Key characteristics include:
Properties
Molecular Formula |
C14H13NS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(3-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChI Key |
QQBQXFWEYNSFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(m-Tolyl)benzothioamide can be synthesized through several methods. One common approach involves the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using thiating reagents. For instance, N-isopropyldithiocarbamate isopropyl ammonium salt can be used as a novel thiating reagent in a one-pot procedure, which offers high yields and pure products under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable methods such as the Beckmann rearrangement, which converts ketoxime substrates to thioamides in the presence of reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent .
Chemical Reactions Analysis
Types of Reactions: N-(m-Tolyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
While the search results do not provide comprehensive data tables and well-documented case studies specifically focusing on the applications of "N-(m-Tolyl)benzothioamide," they do offer some insights into its potential uses and related chemical transformations.
Synthesis and Transformation
- Amide-Thioamide Transformation: Research has focused on efficient methods for transforming amides to thioamides, with potential implications for synthesizing N-aryl-substituted benzothioamides . A protocol has been developed for transforming N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent . This method uses a one-pot strategy, short reaction times, mild conditions, simple work-up, high yields, and pure products .
- Reaction Mechanism: The transformation involves converting N-aryl-substituted benzamides to benzimidoyl chloride derivatives using thionyl chloride, followed by a reaction with N-isopropyldithiocarbamate isopropyl ammonium salt to produce N-aryl-substituted benzothioamide .
Potential Applications
- Medicinal Chemistry: this compound may serve as a scaffold for developing new pharmaceuticals because of its biological activity.
Spectroscopic Data
- NMR and FT-IR Analysis: Spectroscopic data, including 1H NMR, 13C NMR, and FT-IR, are available for N-(m-tolyl) benzothioamide and related compounds, which can be used for characterization and analysis .
Related Compounds
- N-aryl-substituted benzothioamides: A total of 15 N-aryl-substituted benzothioamides were obtained from N-aryl-substituted benzamides using a one-pot strategy in excellent yields .
- Other benzothioamide derivatives: Information is available for compounds such as N-(4-bromophenyl) benzothioamide, N-(p-tolyl) benzothioamide, and 4-methoxy-N-(4-nitrophenyl) benzothioamide, including melting points and spectroscopic data .
Mechanism of Action
The mechanism of action of N-(m-Tolyl)benzothioamide involves its interaction with molecular targets and pathways. The thioamide group can form strong interactions with metal ions and proteins, which can modulate their activity. This interaction is crucial for its biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Structural and Spectroscopic Comparisons
Crystallography and Conformation
- N-(4-Chlorophenyl)benzothioamide: Crystal System: Monoclinic (P21/c), dihedral angle = 85.06° between aromatic rings . Hydrogen Bonding: N–H···S interactions form chains along the [001] axis, enhancing thermal stability .
- N-(m-Tolyl)benzothioamide : Likely adopts a similar cis conformation with N–H···S bonds, though its crystal structure remains uncharacterized.
NMR and Mass Spectrometry
Q & A
Q. Q. What quality control measures ensure reliable characterization of N-(aryl)benzothioamides?
Q. How can researchers mitigate challenges in C–H activation studies for benzothioamide derivatives?
- Strategies :
- Catalyst Screening : Test Pd, Ag, or Cu catalysts to improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in base-free conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
